![molecular formula C26H56N4O8Si2 B14247657 1-(3-triethoxysilylpropyl)-3-[(1R,2R)-2-(3-triethoxysilylpropylcarbamoylamino)cyclohexyl]urea CAS No. 331850-56-7](/img/structure/B14247657.png)
1-(3-triethoxysilylpropyl)-3-[(1R,2R)-2-(3-triethoxysilylpropylcarbamoylamino)cyclohexyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-triethoxysilylpropyl)-3-[(1R,2R)-2-(3-triethoxysilylpropylcarbamoylamino)cyclohexyl]urea is a complex organosilane compound. Organosilanes are compounds containing carbon-silicon bonds, which are known for their versatility in various chemical applications. This particular compound is characterized by its unique structure, which includes both urea and silane functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-triethoxysilylpropyl)-3-[(1R,2R)-2-(3-triethoxysilylpropylcarbamoylamino)cyclohexyl]urea typically involves the reaction of a silane precursor with a urea derivative. The reaction conditions often include:
Solvent: Anhydrous solvents such as toluene or dichloromethane.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous reactors: To ensure consistent quality and yield.
Purification steps: Such as distillation or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
1-(3-triethoxysilylpropyl)-3-[(1R,2R)-2-(3-triethoxysilylpropylcarbamoylamino)cyclohexyl]urea can undergo various chemical reactions, including:
Hydrolysis: The silane groups can hydrolyze in the presence of water, forming silanols.
Condensation: Silanols can further condense to form siloxane bonds.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Condensation: Catalysts such as acids or bases.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Siloxanes: From condensation reactions.
Substituted ureas: From nucleophilic substitution reactions.
Scientific Research Applications
1-(3-triethoxysilylpropyl)-3-[(1R,2R)-2-(3-triethoxysilylpropylcarbamoylamino)cyclohexyl]urea has several applications in scientific research, including:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Potential use in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential in creating biocompatible coatings and implants.
Industry: Utilized in the production of advanced composites and coatings.
Mechanism of Action
The mechanism of action of 1-(3-triethoxysilylpropyl)-3-[(1R,2R)-2-(3-triethoxysilylpropylcarbamoylamino)cyclohexyl]urea involves:
Molecular Targets: The silane groups target hydroxyl groups on surfaces, forming strong covalent bonds.
Pathways Involved: The hydrolysis and condensation pathways lead to the formation of stable siloxane networks.
Comparison with Similar Compounds
Similar Compounds
3-aminopropyltriethoxysilane: Another organosilane with similar applications.
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Used in similar coupling and adhesion applications.
Uniqueness
1-(3-triethoxysilylpropyl)-3-[(1R,2R)-2-(3-triethoxysilylpropylcarbamoylamino)cyclohexyl]urea is unique due to its dual functional groups, which provide enhanced reactivity and versatility in various applications.
Properties
CAS No. |
331850-56-7 |
|---|---|
Molecular Formula |
C26H56N4O8Si2 |
Molecular Weight |
608.9 g/mol |
IUPAC Name |
1-(3-triethoxysilylpropyl)-3-[(1R,2R)-2-(3-triethoxysilylpropylcarbamoylamino)cyclohexyl]urea |
InChI |
InChI=1S/C26H56N4O8Si2/c1-7-33-39(34-8-2,35-9-3)21-15-19-27-25(31)29-23-17-13-14-18-24(23)30-26(32)28-20-16-22-40(36-10-4,37-11-5)38-12-6/h23-24H,7-22H2,1-6H3,(H2,27,29,31)(H2,28,30,32)/t23-,24-/m1/s1 |
InChI Key |
HYIZPKBDZIHDEQ-DNQXCXABSA-N |
Isomeric SMILES |
CCO[Si](CCCNC(=O)N[C@@H]1CCCC[C@H]1NC(=O)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Canonical SMILES |
CCO[Si](CCCNC(=O)NC1CCCCC1NC(=O)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


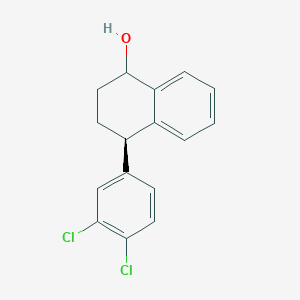
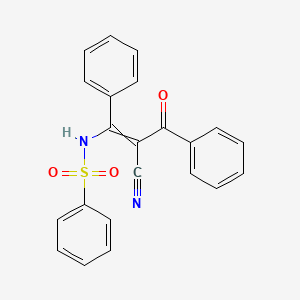
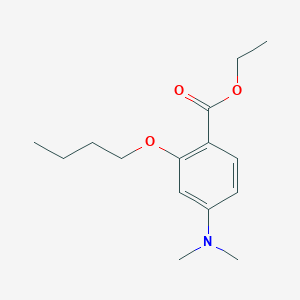
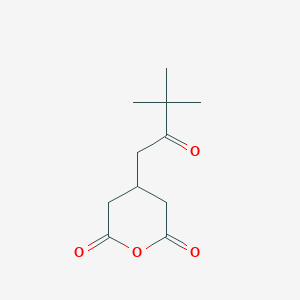
![4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid](/img/structure/B14247603.png)
![5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one](/img/structure/B14247608.png)

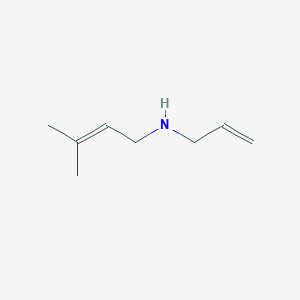

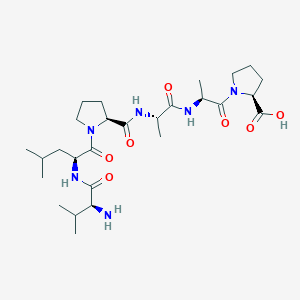
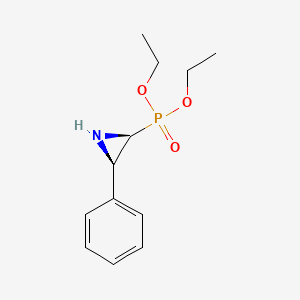

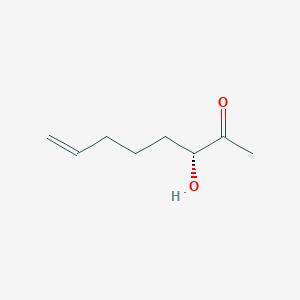
![2-Propanol, 1-(4-methylphenoxy)-3-[(2-methylphenyl)amino]-](/img/structure/B14247675.png)
